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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-iodobenzene

Cat. No.: B1338351

The fundamental properties of 1-bromo-3-chloro-5-iodobenzene are summarized below. This
data is essential for its application in synthetic protocols and for the characterization of its

derivatives.
Property Value
IUPAC Name 1-Bromo-3-chloro-5-iodobenzene
Benzene, 1-bromo-3-chloro-5-iodo-; 3-Bromo-5-
Synonyms )
chloroiodobenzene
CAS Number 13101-40-1[3][4]

Molecular Formula

CeHsBrClI[2][3]

Molecular Weight 317.35 g/mol [3][4]
Appearance White to brown crystalline powder[2][5]
] ] 85.8 °C to 97.4 °C (range from different
Melting Point
sources)[1][6]
Boiling Point 280.4 + 25.0 °C (at 760 Torr)[1]
Density 2.272 £ 0.06 g/cm3[1]

'H NMR (400 MHz, CDCls)

8 7.76 (s, 1H); 7.65 (s, 1H); 7.49 (s, 1H)[6]

Experimental Protocols: Synthesis
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1-bromo-3-chloro-5-iodobenzene can be synthesized via a multi-step pathway starting from
either benzene or aniline.[3][6][7] Below is a detailed protocol for a six-stage synthesis
originating from aniline.[6][8] This pathway utilizes electrophilic aromatic substitution, with
protecting groups guiding the regioselectivity of the halogenation steps.

Six-Step Synthesis from Aniline

This synthesis involves the protection of the amine group, followed by sequential halogenation,
and finally deamination to yield the target compound.
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Synthesis Workflow
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Figure 1: Six-step synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline.

Step 1: Acetylation of Aniline to Acetanilide
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 Aniline is reacted with acetic anhydride to form acetanilide. This protects the amino group
and moderates its activating effect.

Step 2: Bromination of Acetanilide

o Acetanilide is brominated using bromine in acetic acid to yield 4-bromoacetanilide. The
acetamido group directs the substitution to the para position.

Step 3: Chlorination of 4-Bromoacetanilide
e 4-bromoacetanilide is chlorinated to produce 4-bromo-2-chloroacetanilide.[8]
Step 4: Hydrolysis to 4-Bromo-2-chloroaniline

e The amide group of 4-bromo-2-chloroacetanilide is hydrolyzed using an acid catalyst (e.g.,
HCI in ethanol) to give 4-bromo-2-chloroaniline.[6]

Step 5: lodination of 4-Bromo-2-chloroaniline

e The synthesis continues with the iodination of 4-bromo-2-chloroaniline. A solution of iodine
monochloride is added to a mixture of 4-bromo-2-chloroaniline in glacial acetic acid.[9] The
reaction mixture is then heated, and excess iodine is removed by adding a saturated sodium
bisulfite solution.[9] The product, 4-bromo-2-chloro-6-iodoaniline, is purified by
recrystallization.[9]

Step 6: Deamination to 1-Bromo-3-chloro-5-iodobenzene

e The final step is the removal of the amine group. 4-bromo-2-chloro-6-iodoaniline is dissolved
in ethanol, followed by the addition of concentrated sulfuric acid.[6] A diazotization reaction
followed by reduction (e.g., with hypophosphorous acid, although the reference describes a
deamination reaction) removes the amino group to yield the final product, 1-bromo-3-chloro-
5-iodobenzene.[6][8] The overall yield for this multi-step synthesis has been reported to be
approximately 8.09%.[6]

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry. The
incorporation of halogens into a molecule can influence its physicochemical properties, such as
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lipophilicity, metabolic stability, and binding affinity to biological targets.

The Role of Halogen Bonding

1-bromo-3-chloro-5-iodobenzene is a prime candidate for leveraging halogen bonding in
rational drug design. Halogen bonding is a noncovalent interaction between a covalently
bonded halogen atom (the Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom in a
protein).[10][11] A region of positive electrostatic potential, known as a "o-hole," exists on the
halogen atom opposite the covalent bond, which facilitates this interaction.[10]

The strength of the halogen bond increases from chlorine to iodine.[11] Therefore, a molecule
like 1-bromo-3-chloro-5-iodobenzene offers multiple potential halogen bond donor sites of
varying strengths, which can be exploited to enhance binding affinity and selectivity for a
protein target.[10]

Halogen Bonding in Drug-Target Interaction

Protein Binding Pocket
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Figure 2: Conceptual diagram of a halogen bond between the iodine of the ligand and a Lewis
base in a protein.

This tri-substituted scaffold serves as a versatile intermediate for creating a wide array of
organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its
utility in drug discovery is underscored by the increasing recognition of halogen bonding as a
powerful tool for optimizing lead compounds to achieve higher potency and selectivity.[10][12]
[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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